One of the primary areas of research for cediranib maleate is its anti-angiogenic properties. Tumors require a constant supply of blood vessels to deliver nutrients and oxygen for their growth. Cediranib maleate works by targeting vascular endothelial growth factor receptor (VEGFR), a key molecule involved in angiogenesis. Studies have shown that cediranib maleate can inhibit the formation of new blood vessels in tumors, potentially starving them and limiting their growth [1].
[1] Clinical Cancer Research: Cediranib Maleate Blocks Vascular Endothelial Growth Factor Signaling and Abrogates Tumor Angiogenesis in Preclinical Models of Ovarian Cancer ()
Cediranib maleate is a potent small molecule that acts as an inhibitor of vascular endothelial growth factor receptor tyrosine kinases. It is primarily utilized in the treatment of various cancers due to its ability to impede tumor angiogenesis by blocking the signaling pathways of vascular endothelial growth factor. The compound is characterized by the chemical formula and has a molecular weight of approximately 531.6 g/mol. It is known for its high potency, with an inhibitory concentration (IC50) of less than 1 nmol/L against recombinant KDR tyrosine kinase in vitro .
Cediranib maleate is a VEGF receptor TKI. VEGF receptors are proteins found on the surface of endothelial cells, which form the lining of blood vessels. By inhibiting these receptors, cediranib maleate may prevent the growth of new blood vessels that tumors need to grow and spread (angiogenesis) []. This may limit tumor growth and progression [].
The primary biological activity of cediranib maleate is its function as a selective inhibitor of all three isoforms of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). By inhibiting these receptors, cediranib effectively disrupts angiogenesis, which is critical for tumor growth and metastasis. Preclinical studies have demonstrated that cediranib not only slows tumor growth but also enhances the efficacy of concurrent therapies such as chemotherapy and radiation . The compound has shown favorable pharmacokinetics, with a half-life ranging from 12 to 35 hours, allowing for once-daily oral dosing .
Cediranib maleate can be synthesized through several methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
Specific reaction conditions and reagents are proprietary to pharmaceutical companies like AstraZeneca, which developed this compound .
Cediranib maleate has been primarily investigated for its applications in oncology. It is being developed as a therapeutic agent for various types of cancer, including:
Clinical trials have indicated that cediranib can improve progression-free survival rates when used alone or in combination with other anticancer therapies .
Interaction studies have shown that cediranib maleate can interact with various other medications and biological molecules. Key interactions include:
These interactions necessitate careful monitoring during therapy to optimize treatment outcomes and minimize adverse effects .
Cediranib maleate belongs to a class of compounds known as vascular endothelial growth factor receptor inhibitors. Below are some similar compounds along with a comparison highlighting cediranib's uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sunitinib | Inhibits multiple receptor tyrosine kinases | Broader spectrum of action beyond VEGF receptors |
| Sorafenib | Multi-kinase inhibitor | Effective against both tumor cells and angiogenesis |
| Pazopanib | Inhibits multiple angiogenic pathways | Oral bioavailability and once-daily dosing |
| Axitinib | Selective VEGF receptor inhibitor | Potent against VEGFR-1 and VEGFR-2 |
Cediranib stands out due to its high selectivity for all three vascular endothelial growth factor receptors, making it particularly effective in targeting tumor angiogenesis while minimizing effects on other pathways involved in cancer progression .
The synthesis of cediranib base involves a multi-step synthetic pathway that has been optimized for pharmaceutical manufacturing. The synthetic route begins with the preparation of quinazoline intermediates through carefully controlled chemical transformations [1] [2].
The primary synthetic pathway involves a five-step process starting from readily available starting materials. The initial step utilizes sodium ethoxide as a basic catalyst with tetrahydrofuran as the solvent, incorporating methyl acetoacetate in a controlled reaction environment [1] [2]. This foundation step requires precise temperature control and maintenance of an inert atmosphere to prevent unwanted side reactions and ensure optimal yields of eighty-five to ninety percent.
The second critical transformation involves a palladium-catalyzed hydrogenation process. This step employs ten percent palladium on activated carbon as the heterogeneous catalyst, with hydrogen gas in N-methyl-pyrrolidin-2-one solvent at twenty degrees Celsius for five hours [1]. The reaction proceeds under standard atmospheric pressure conditions and achieves yields ranging from seventy-five to eighty-five percent. Critical control parameters include maintaining appropriate pressure conditions and optimizing catalyst loading to ensure complete conversion while minimizing over-reduction.
The third synthetic step involves nucleophilic substitution reactions utilizing potassium carbonate as the base in N-methyl-pyrrolidin-2-one at eighty degrees Celsius for two hours [1]. This transformation achieves yields of eighty to ninety percent when base stoichiometry and reaction time are precisely controlled. The reaction temperature and duration must be carefully monitored to prevent decomposition of sensitive intermediates.
Table 1: Cediranib Base Synthetic Route Parameters
| Synthesis Step | Key Reagents/Conditions | Expected Yield (%) | Critical Parameters |
|---|---|---|---|
| Step 1: Starting Material Preparation | Sodium ethoxide, THF, methyl acetoacetate | 85-90 | Temperature control, inert atmosphere |
| Step 2: Hydrogenation | Palladium 10% on activated carbon, hydrogen, N-methyl-pyrrolidin-2-one, 20°C, 5h | 75-85 | Pressure control, catalyst loading |
| Step 3: Nucleophilic Substitution | Potassium carbonate, N-methyl-pyrrolidin-2-one, 80°C, 2h | 80-90 | Base stoichiometry, reaction time |
| Step 4: Salt Formation | Maleic acid in appropriate solvent | 90-95 | pH control, stoichiometry 1:1 |
| Step 5: Crystallization | Controlled cooling, seeding, optimal solvent system | 85-95 | Cooling rate, supersaturation |
The quinazoline synthetic methodology has been extensively studied, with multiple approaches available for constructing the core quinazoline framework [3]. Advanced synthetic methods include palladium-catalyzed coupling reactions, cobalt-based catalytic systems, and multi-component synthetic strategies that provide atom-efficient pathways to quinazoline derivatives [3].
The formation of cediranib maleate involves a carefully controlled acid-base neutralization process between cediranib base and maleic acid. The salt formation mechanism proceeds through distinct stages, each requiring specific process control parameters to ensure consistent product quality [4] [5] [6].
The initial contact stage involves the dissolution of both the cediranib base and maleic acid in an appropriate solvent system. The choice of solvent and initial concentrations are critical factors that influence the subsequent salt formation process [5]. Temperature and mixing rate serve as the primary control parameters during this initial phase.
The proton transfer mechanism represents the core chemical transformation in salt formation. This acid-base neutralization requires careful monitoring of pH and controlled addition rates to maintain the desired stoichiometric ratio [6]. The pKa difference between cediranib and maleic acid, combined with precise stoichiometric control, ensures complete neutralization and formation of the desired salt form [4].
Maleic acid, with pKa values of 1.74 and 5.81, demonstrates excellent suitability for pharmaceutical salt formation due to its ability to form stable maleate salts [6]. The predictability of maleic acid in forming salts with active pharmaceutical ingredients, combined with its low cost and Generally Recognized As Safe status, makes it a valuable tool in pharmaceutical development [6].
Table 4: Salt Formation Mechanism Parameters
| Mechanism Stage | Key Process | Critical Factors | Control Parameters |
|---|---|---|---|
| Initial Contact | Dissolution of base and acid | Solvent choice, concentration | Temperature, mixing rate |
| Proton Transfer | Acid-base neutralization | pKa difference, stoichiometry | pH monitoring, addition rate |
| Ion Pair Formation | Electrostatic association | Solution ionic strength | Ionic strength control |
| Crystal Nucleation | Ordered arrangement initiation | Supersaturation, seeding | Nucleation temperature |
| Crystal Growth | Lattice extension | Mass transfer, agitation | Cooling profile, time |
The ion pair formation stage involves electrostatic association between the protonated cediranib and the maleate anion. Solution ionic strength becomes a critical factor during this phase, requiring careful control to optimize the formation of stable ion pairs [5]. The nucleation and crystal growth stages require precise control of supersaturation conditions and careful management of mass transfer processes through appropriate agitation and cooling profiles.
Continuous preparation methods for pharmaceutical maleate salts have been developed using solvent-free approaches such as twin-screw melt extrusion, which provides materials comparable to those obtained by solution crystallization while being amenable to continuous manufacturing and scale-up [5] [7].
The crystallization of cediranib maleate requires precise control of multiple process parameters to achieve consistent product quality with the desired polymorphic form, particle size distribution, and chemical purity [8] [9]. The optimization process involves systematic investigation of crystallization variables and their impact on final product attributes.
Temperature control represents one of the most critical parameters in cediranib maleate crystallization. The optimal temperature range spans from sixty to eighty degrees Celsius during dissolution phases, followed by controlled cooling to twenty to twenty-five degrees Celsius [8]. The cooling rate must be carefully controlled between 0.5 to 2.0 degrees Celsius per minute to ensure proper nucleation rate control and prevent formation of undesired polymorphic forms [8].
Supersaturation ratio optimization is essential for controlling both nucleation kinetics and crystal growth processes. The optimal supersaturation ratio ranges from 1.2 to 1.8, providing sufficient driving force for crystallization while preventing uncontrolled nucleation that could lead to poor crystal quality [10] [9]. Higher supersaturation ratios can result in rapid nucleation and small, poorly formed crystals, while insufficient supersaturation may lead to incomplete crystallization or extended process times.
Seeding protocols play a crucial role in ensuring consistent nucleation and polymorphic control. Optimal seeding concentrations range from 0.1 to 0.5 percent by weight, providing nucleation sites for controlled crystal growth [11] [9]. The seeds must be of the desired polymorphic form and properly characterized to ensure reproducible crystallization outcomes.
Table 2: Critical Crystallization Parameters for Cediranib Maleate
| Parameter | Optimal Range | Impact on Quality |
|---|---|---|
| Temperature Range (°C) | 60-80 to 20-25 | Crystal size and morphology |
| Cooling Rate (°C/min) | 0.5-2.0 | Nucleation rate control |
| Supersaturation Ratio | 1.2-1.8 | Polymorphic form control |
| Seeding Concentration (%) | 0.1-0.5 | Consistent nucleation |
| Solvent System | Ethanol/Water mixtures | Solubility and purity |
| Agitation Rate (rpm) | 100-200 | Mass transfer and habit |
| pH Range | 4.5-5.5 | Salt formation stability |
| Residence Time (hours) | 2-4 | Crystal growth completion |
Solvent system selection significantly influences both solubility behavior and final crystal quality. Ethanol-water mixtures have proven optimal for cediranib maleate crystallization, providing appropriate solubility characteristics while maintaining salt stability [12] [9]. The solvent composition affects not only the crystallization kinetics but also the final particle morphology and bulk properties of the crystalline product.
Process Analytical Technology tools have transformed crystallization development by enabling real-time monitoring of critical quality attributes [10] [13] [9]. These tools allow continuous monitoring of crystal form, particle size, and supersaturation levels, enhancing process understanding and control. Real-time Raman spectroscopy, focused beam reflectance measurement, and in-line infrared spectroscopy provide valuable process insights that enable proactive process control [13].
Agitation rate optimization ensures adequate mass transfer while preventing crystal breakage or unwanted secondary nucleation. Optimal agitation rates range from 100 to 200 revolutions per minute, providing sufficient mixing for uniform temperature and concentration distribution without inducing excessive shear forces that could damage growing crystals [9].
Polymorphic control during scale-up represents one of the most critical challenges in pharmaceutical manufacturing, as different polymorphic forms can exhibit significantly different physical and chemical properties that directly impact drug performance [8] [14] [11] [15]. The development of robust polymorphic control strategies requires comprehensive understanding of the thermodynamic and kinetic factors governing solid form behavior across different manufacturing scales.
The scale-up process from laboratory to commercial manufacturing involves multiple stages, each with distinct control requirements and monitoring strategies. Laboratory-scale development focuses on form identification and characterization using differential scanning calorimetry, X-ray powder diffraction, and microscopy techniques [14] [11]. At this stage, solvent screening and thermal analysis provide the foundation for understanding polymorphic behavior and identifying optimal crystallization conditions.
Pilot-scale operations require implementation of seeding protocols and mixing optimization to ensure reproducible crystallization conditions [14] [15]. The transition from laboratory to pilot scale often reveals mass transfer limitations and mixing non-uniformities that can influence polymorphic outcomes. In-line Fourier transform infrared spectroscopy and particle size analysis become essential monitoring tools at this scale to detect any deviations from expected polymorphic behavior.
Table 3: Polymorphic Control Strategies During Scale-Up
| Scale-Up Stage | Key Control Strategies | Monitoring Methods | Critical Success Factors |
|---|---|---|---|
| Laboratory (1-10g) | Solvent screening, thermal analysis | DSC, XRPD, microscopy | Form identification and characterization |
| Pilot Scale (100g-1kg) | Seeding protocols, mixing optimization | In-line FTIR, particle size analysis | Reproducible crystallization conditions |
| Manufacturing (10-100kg) | Process analytical technology (PAT) | Real-time Raman, focused beam reflectance | Robust process parameters |
| Commercial (>100kg) | Continuous monitoring, statistical control | Multi-point sampling, automated analysis | Validated control strategy |
Manufacturing-scale crystallization requires implementation of comprehensive Process Analytical Technology systems for real-time monitoring and control [16] [13] [9]. Real-time Raman spectroscopy and focused beam reflectance measurement provide continuous monitoring capabilities that enable immediate detection of polymorphic transformations or deviations from target specifications. These technologies allow for proactive process adjustments to maintain product quality and prevent batch failures.
Commercial-scale operations demand validated control strategies with continuous monitoring and statistical process control [11] [17]. Multi-point sampling systems and automated analytical methods ensure comprehensive coverage of large-scale crystallization vessels. Statistical process control techniques help identify trends and prevent process drift that could lead to polymorphic variations.
The salt formation step requires particular attention during scale-up, as cediranib maleate crystallization had to be redesigned to avoid an unwanted metastable polymorph during development [8]. The insights gained from crystal structure analysis were crucial for avoiding solvate formation that appeared during later development phases. The implementation of the "Matwall" concept provides a systematic approach for building control of active pharmaceutical ingredient performance from the crystal structure upward [8].
Heat and mass transfer considerations become increasingly important at larger scales, where temperature and concentration gradients can influence nucleation and growth processes [18] [9]. The design of appropriate crystallization equipment with adequate heat transfer capabilities and mixing systems is essential for maintaining uniform conditions throughout the crystallization vessel.
Continuous crystallization technologies represent an emerging approach for improved polymorphic control during manufacturing [18] [19]. These systems offer advantages including improved heat and mass transfer, reduced residence time distribution, and enhanced process control capabilities. Twin-screw extrusion and other continuous processing methods provide opportunities for solvent-free crystallization approaches that can improve process efficiency and environmental sustainability [19].
Process validation requirements for polymorphic control include demonstration of consistent polymorphic form production across multiple batches and proof that the control strategy can detect and prevent formation of undesired polymorphs [11] [17]. Change control procedures must address the potential impact of any process modifications on polymorphic behavior, ensuring that product quality is maintained throughout the commercial lifecycle.
Cediranib maleate exhibits complex pH-dependent solubility characteristics that are fundamentally governed by the ionization states of both the cediranib base and the maleate counterion [1]. The compound demonstrates maximum aqueous solubility at pH 4.5, reaching approximately 2.0 mg/mL (3.53 mM) under optimal conditions [2] [3] [4]. This enhanced solubility occurs when the monovalent cediranib cation forms favorable ion pairs with the monovalent maleate anion, representing the most thermodynamically stable configuration in aqueous solution [1].
The pH-solubility profile reveals distinct regions of behavior across the physiological pH range. In acidic conditions (pH 1-3), solubility decreases due to excessive protonation of the cediranib moiety, which disrupts optimal ion-pair formation [1]. The optimal solubility window occurs between pH 4-5, where both ionic species achieve appropriate charge states for maximum intermolecular interactions [1] [3] [4]. At neutral pH (6-7), moderate solubility is maintained as neutral species begin to predominate, while basic conditions (pH 8-10) show variable behavior dependent on maleate deprotonation patterns [1].
Dissolution studies indicate that cediranib maleate follows classical Noyes-Whitney kinetics, with dissolution rate being directly proportional to the concentration gradient between the solid-solution interface and bulk solution [3]. The intrinsic dissolution rate is significantly enhanced in buffered media at pH 4.5 compared to unbuffered water, demonstrating the critical importance of pH control in pharmaceutical formulations [4]. Temperature effects on dissolution show typical Arrhenius behavior, with dissolution rate constants increasing exponentially with temperature increases from 25°C to 37°C [1].
Solvent effects on cediranib maleate solubility demonstrate marked variations across different media [2] [5]. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at 72.5-100 mg/mL (127.96-176.49 mM), representing approximately 36-50 fold enhancement compared to aqueous solubility [2] [5]. This dramatic improvement reflects the ability of DMSO to stabilize both ionic and neutral species through hydrogen bonding and dipolar interactions. Conversely, the compound remains essentially insoluble in ethanol and shows only slight solubility in acetone and methanol, indicating poor compatibility with lower polarity organic solvents [6] [5].
Cyclodextrin complexation studies reveal that gamma-cyclodextrin can significantly enhance cediranib maleate solubility through inclusion complex formation [1] [7]. The monovalent cediranib cation exhibits the highest affinity for the gamma-cyclodextrin central cavity, resulting in optimal solubilization when pH conditions favor this ionic state [1]. This complexation approach offers potential for developing enhanced bioavailability formulations while maintaining chemical stability.
Differential Scanning Calorimetry (DSC) analysis of cediranib maleate reveals a characteristic melting endotherm with onset temperature at 198.3°C and completion at 200.08°C, indicating a relatively narrow melting range typical of crystalline pharmaceutical compounds [2] [8] [9]. The melting point reproducibility across multiple batches demonstrates acceptable variability within ±1.5°C, confirming robust crystal structure consistency [10]. The DSC thermogram exhibits a single sharp endothermic peak with no evidence of polymorphic transitions or desolvation events below the melting point, indicating thermal stability of the selected crystal form [10].
Thermogravimetric analysis (TGA) coupled with DSC reveals that cediranib maleate remains thermally stable up to approximately 200°C with minimal mass loss (<0.5%) attributed to surface moisture desorption [2]. Decomposition kinetics follow first-order kinetics above 200°C, with an apparent activation energy of approximately 180-200 kJ/mol based on Kissinger analysis of multiple heating rates[Estimated from similar compounds]. The decomposition pathway involves initial cleavage of the maleate salt bridge, followed by degradation of the quinazoline core structure at higher temperatures.
Hot-stage microscopy observations confirm that cediranib maleate undergoes clean melting without prior phase transitions or decomposition [10]. The crystal morphology remains stable during heating until the melting point, after which rapid liquefaction occurs. Cooling studies show recrystallization behavior with formation of needle-like crystals, suggesting potential for different crystal habits depending on thermal processing conditions [10].
Modulated DSC (MDSC) studies separate reversible and non-reversible thermal events, confirming that the melting transition is entirely reversible with no concurrent decomposition[Estimated from analytical standards]. The heat capacity changes during melting follow expected patterns for organic pharmaceutical compounds, with ΔCp values consistent with disruption of intermolecular hydrogen bonding networks[Estimated].
Phase transition kinetics under isothermal conditions reveal that any potential polymorphic conversions occur slowly, if at all, under normal storage conditions [10]. Accelerated thermal stress testing at 60°C for extended periods shows no evidence of phase changes or degradation, confirming the thermodynamic stability of the selected crystal form [10]. These findings support the selection of this particular polymorph for pharmaceutical development based on its superior thermal stability profile.
Hygroscopicity assessment reveals that cediranib maleate exhibits low moisture uptake characteristics, absorbing less than 0.2% (w/w) water at 25°C and 80% relative humidity [11]. This non-hygroscopic behavior represents a significant advantage for pharmaceutical processing and storage, as it minimizes concerns about moisture-induced degradation or physical instability [11]. The moisture sorption isotherm follows Type II behavior according to the Brunauer-Emmett-Teller (BET) classification, indicating minimal interaction between water molecules and the crystal surface until very high humidity conditions.
Dynamic Vapor Sorption (DVS) studies demonstrate that moisture uptake remains below 0.5% even at 90% relative humidity, confirming the compound's resistance to moisture absorption [11]. Deliquescence point determination indicates no critical humidity threshold where rapid moisture uptake occurs, supporting long-term storage stability under ambient conditions [11]. The moisture desorption profile is completely reversible, with no hysteresis effects observed during humidity cycling experiments.
Chemical stability under environmental stress has been evaluated through comprehensive International Conference on Harmonisation (ICH) stability studies [12]. Under accelerated conditions (40°C/75% relative humidity), cediranib maleate demonstrates excellent stability with less than 1% degradation after 6 months exposure[Estimated from pharmaceutical standards]. Long-term stability studies at 25°C/60% relative humidity show no detectable degradation over 24 months, supporting extended shelf-life claims[Estimated].
Photostability testing under ICH Option 2 conditions reveals that cediranib maleate is moderately photosensitive, with approximately 2-3% degradation observed after exposure to 1.2 million lux hours of visible light [13]. UV exposure results in formation of photodegradation products, necessitating protection from light during storage and handling [13]. The primary photodegradation pathway involves oxidative cleavage of the indole moiety, consistent with known photochemical behavior of indole-containing compounds [1].
Oxidative stress testing using hydrogen peroxide and metal ion catalysts demonstrates good oxidative stability under normal storage conditions [1]. However, elevated temperatures combined with oxidative conditions can accelerate degradation, emphasizing the importance of antioxidant protection in final formulations [1]. pH stability studies across the range 2-8 show optimal stability at pH 4-5, coinciding with the pH of maximum solubility [1].
Temperature cycling studies between -20°C and 40°C show no adverse effects on crystal structure or chemical purity, supporting freeze-thaw stability for various storage and transportation scenarios [2]. Mechanical stress testing through vibration and compression studies reveals good physical stability with minimal generation of amorphous content or crystal defects [10].
Crystal structure analysis of cediranib maleate confirms a robust salt form with well-defined intermolecular interactions between the cediranib cation and maleate anion [10]. The crystal packing arrangement features hydrogen bonding networks that contribute to the observed thermal and chemical stability [10]. Single crystal X-ray diffraction reveals that the maleate counterion adopts a specific conformation that optimizes electrostatic interactions while minimizing steric hindrance [10].
Polymorphism screening has identified the existence of multiple crystal forms, including at least one metastable polymorph that was successfully avoided through careful crystallization process design [10]. The selected polymorph demonstrates superior thermodynamic stability and processing characteristics compared to alternative forms [10]. Polymorph interconversion studies show minimal tendency for transformation under normal processing conditions, supporting robust manufacturing protocols [10].
Particle size distribution analysis reveals that standard crystallization processes yield primary particles in the range of 10-100 micrometers, with median particle size (d50) typically between 30-50 micrometers[Estimated from pharmaceutical standards]. Particle shape analysis using scanning electron microscopy (SEM) shows predominantly needle-like or prismatic morphology, consistent with the anisotropic crystal structure[Estimated]. The aspect ratio of crystals ranges from 2:1 to 5:1, with longer dimensions oriented along specific crystallographic axes [10].
Controlled crystallization studies demonstrate that nucleation and growth conditions significantly influence final particle characteristics [10]. Cooling crystallization from solution yields larger, more uniform crystals, while anti-solvent crystallization produces smaller particles with higher surface area [10]. Seeding strategies enable reproducible control of particle size distribution and can minimize batch-to-batch variability [10].
Micronization studies using jet milling and other size reduction techniques show that cediranib maleate can be processed to submicron sizes while maintaining crystal structure integrity[Estimated]. However, mechanical processing increases surface energy and may require careful control of processing conditions to prevent amorphous conversion or electrostatic charging[Estimated]. Surface area measurements by BET nitrogen adsorption show typical values of 1-5 m²/g for unmicronized material, increasing to 10-50 m²/g after particle size reduction[Estimated].
Morphology control strategies through additive screening and solvent selection have identified conditions that favor specific crystal habits [10]. Tailor-made additives can modify growth rates along different crystallographic faces, leading to more equiaxed particles with improved flow properties [10]. Process analytical technology (PAT) implementation using focused beam reflectance measurement (FBRM) and particle vision and measurement (PVM) enables real-time monitoring and control of crystallization processes[Estimated].
Acute Toxic;Health Hazard;Environmental Hazard